9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
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Overview
Description
Preparation Methods
The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Biology: It is used in the synthesis of biologically active compounds, which can be further studied for their potential therapeutic effects.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine substituent, which can affect its reactivity and applications.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
2-Chlorobenzo[b]thiophene-3-carboxylic acid: Positional isomer with different chemical and physical properties.
Properties
CAS No. |
104715-73-3 |
---|---|
Molecular Formula |
C20H24ClN5O3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
(2R,3S,5S)-5-[2-(4-butylanilino)-6-chloropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C20H24ClN5O3/c1-2-3-4-12-5-7-13(8-6-12)23-20-24-18(21)17-19(25-20)26(11-22-17)16-9-14(28)15(10-27)29-16/h5-8,11,14-16,27-28H,2-4,9-10H2,1H3,(H,23,24,25)/t14-,15+,16-/m0/s1 |
InChI Key |
FBRDWENSZCBQLS-XHSDSOJGSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3[C@@H]4C[C@@H]([C@H](O4)CO)O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3C4CC(C(O4)CO)O |
Origin of Product |
United States |
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